molecular formula C19H15NO5 B2906528 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 845669-50-3

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2906528
CAS No.: 845669-50-3
M. Wt: 337.331
InChI Key: KHKORHNMBGKVHX-UHFFFAOYSA-N
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Description

2-((3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic coumarin derivative characterized by a methoxyphenoxy substituent at position 3, a methyl group at position 2, and an acetonitrile moiety at position 7 of the chromen-4-one core. The compound’s design leverages coumarin’s inherent bioactivity, with modifications aimed at enhancing solubility, stability, or target binding.

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-19(25-16-6-4-3-5-15(16)22-2)18(21)14-8-7-13(23-10-9-20)11-17(14)24-12/h3-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKORHNMBGKVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic molecule with notable biological activity. Its structure features a chromenone core, which is known for various pharmacological properties, combined with an acetonitrile moiety that enhances its chemical reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be summarized as follows:

Component Description
Chromenone CoreA fused bicyclic structure known for its antioxidant and anti-inflammatory properties.
Methoxyphenoxy GroupEnhances binding affinity to biological targets.
Acetonitrile MoietyImparts distinct chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity : The chromenone structure provides free radical scavenging capabilities, contributing to its protective effects against oxidative stress.
  • Modulation of Gene Expression : It may influence the expression of genes related to inflammation and cancer progression.

Biological Activity Studies

Recent studies have investigated the biological activity of similar compounds derived from the chromenone structure, providing insights applicable to this compound.

In Vitro Studies

A study evaluating derivatives of chromenone demonstrated that compounds with similar structures exhibited significant inhibitory effects on COX-2 and LOX enzymes, indicating potential anti-inflammatory properties. For instance, certain derivatives showed IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .

Cytotoxicity Assays

Cytotoxicity studies against cancer cell lines such as MCF-7 (breast cancer) revealed that several chromenone derivatives displayed moderate to high cytotoxic effects, suggesting potential applications in cancer therapy . The observed IC50 values for select compounds were notably lower than those of standard chemotherapeutic agents.

Case Studies

  • Anti-Cancer Activity : A derivative of the compound was tested against MCF-7 cells, showing promising results with an IC50 value significantly lower than that of conventional treatments .
  • Anti-inflammatory Effects : In a study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines, supporting its role as a potential anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, influencing physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3-(2-MeOPhO), 2-Me, 7-OCH₂CN C₁₉H₁₅NO₅ (inferred) ~337.33 N/A Methyl and methoxyphenoxy groups enhance lipophilicity; acetonitrile improves reactivity .
2-((3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile 3-(3-MeOPhO), 7-OCH₂CN C₁₈H₁₃NO₅ 323.30 N/A Positional isomer of the target; 3-methoxy substitution may alter electronic effects.
2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile 3-(2-MeOPh), 2-CF₃, 7-OCH₂CN C₂₀H₁₃F₃N₂O₄ 410.32 N/A Trifluoromethyl group increases electron-withdrawing effects and lipophilicity.
2-(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetonitrile 6-Cl, 4-Ph, 7-OCH₂CN C₁₇H₁₀ClNO₃ 311.72 170–171 Chlorine and phenyl groups enhance steric bulk; high yield (89%).
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile 4-Ph, 7-OCH₂CN C₁₇H₁₁NO₃ 277.27 N/A Simple phenyl substitution; foundational structure for derivatives.

Pharmacological and Physicochemical Properties

While bioactivity data for the target compound is absent in the evidence, analogs provide insights:

  • Trifluoromethyl derivatives () exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for drug development.
  • Methoxy positional isomers ( vs. 15) demonstrate that ortho-substitution (2-MeOPhO) may improve membrane permeability compared to meta-substitution (3-MeOPhO).

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